REACTION_CXSMILES
|
Br[C:2]([C:5](=[O:7])[CH3:6])=[CH:3]O.[NH2:8][C:9]([NH2:11])=[O:10]>CC(C)=O>[C:5]([C:2]1[O:10][C:9]([NH2:11])=[N:8][CH:3]=1)(=[O:7])[CH3:6]
|
Name
|
|
Quantity
|
132.3 g
|
Type
|
reactant
|
Smiles
|
BrC(=CO)C(C)=O
|
Name
|
|
Quantity
|
120.1 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
1.85 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
stirring for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux with overhead
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
WAIT
|
Details
|
After sitting at room temperature for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
CUSTOM
|
Details
|
This was collected
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 61.1 g of crude product
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was again concentrated
|
Type
|
WAIT
|
Details
|
After sitting overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
a second crop of crude product, amounting to 17.6 g was isolated
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CN=C(O1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.3 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |